molecular formula C21H21N3O5S B4008502 1-Oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl 2-methylquinoline-4-carboxylate

1-Oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl 2-methylquinoline-4-carboxylate

Cat. No.: B4008502
M. Wt: 427.5 g/mol
InChI Key: ZQZGCRWOTGTEOC-UHFFFAOYSA-N
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Description

1-Oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl 2-methylquinoline-4-carboxylate is a synthetic quinoline-based ester derivative characterized by a 2-methylquinoline-4-carboxylate core linked to a 1-oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl ester group. The 2-methyl substitution on the quinoline ring may enhance steric stability, while the ester group could influence bioavailability and metabolic pathways.

Properties

IUPAC Name

[1-oxo-1-(4-sulfamoylanilino)butan-2-yl] 2-methylquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-3-19(20(25)24-14-8-10-15(11-9-14)30(22,27)28)29-21(26)17-12-13(2)23-18-7-5-4-6-16(17)18/h4-12,19H,3H2,1-2H3,(H,24,25)(H2,22,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZGCRWOTGTEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC(=O)C2=CC(=NC3=CC=CC=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl 2-methylquinoline-4-carboxylate typically involves multiple steps, including the formation of the quinoline core and the introduction of the sulfamoylphenyl group. Common synthetic routes may include:

    Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Sulfamoylphenyl Group: This step may involve the reaction of the quinoline derivative with a sulfonamide reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl 2-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving quinoline derivatives.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl 2-methylquinoline-4-carboxylate likely involves interactions with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, while the sulfamoylphenyl group may interact with proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and inferred biological implications.

Substituent Variations on the Quinoline Core

Compound Name Quinoline Substituents Key Differences vs. Target Compound Potential Implications References
Target Compound 2-methyl, 4-carboxylate ester Reference structure Pharmacophore for target interaction -
1-Oxo-1-phenylbutan-2-yl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate 2-(4-methoxyphenyl), 6-methyl Methoxy (electron-donating) vs. sulfamoyl (electron-withdrawing) Reduced hydrogen bonding capacity; altered lipophilicity
2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate 2-hydroxy, 4-carboxylate ester Hydroxyl group enhances acidity and H-bonding Increased solubility; possible metal chelation
[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-phenylquinoline-4-carboxylate 2-phenyl Phenyl group increases steric bulk Reduced membrane permeability; potential kinase inhibition
  • Key Insights :
    • Electron-Donating vs. Withdrawing Groups : The target’s sulfamoyl group (electron-withdrawing) may enhance binding to enzymes like carbonic anhydrase compared to methoxy-substituted analogs .
    • Hydrogen Bonding : The hydroxyl group in ’s compound improves solubility but may reduce metabolic stability compared to the target’s methyl group .
    • Steric Effects : Bulky substituents (e.g., phenyl in ) could hinder target engagement but improve selectivity for specific receptors .

Ester Group Modifications

Compound Name Ester Group Structure Key Differences vs. Target Compound Implications References
Target Compound 1-Oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl Sulfamoylphenylamino linkage Enhanced potential for sulfonamide-mediated activity -
2-[4-(Benzyloxy)phenyl]-2-oxoethyl ester () 2-oxoethyl with benzyloxyaryl Shorter ester chain; benzyloxy increases lipophilicity Faster hydrolysis; CNS penetration
1-Benzoylpropyl ester () 1-oxo-1-phenylbutan-2-yl Benzoyl vs. sulfamoylphenylamino Altered pharmacokinetics; reduced renal clearance
  • Key Insights :
    • Sulfamoyl vs. Benzoyl : The sulfamoyl group’s hydrogen-bonding capacity may improve target affinity over benzoyl-containing analogs .
    • Ester Chain Length : The butan-2-yl chain in the target compound may slow hydrolysis, extending half-life compared to shorter esters .

Aryl Group Modifications in Substituents

Compound Name Aryl Group Key Differences vs. Target Compound Implications References
Target Compound 4-Sulfamoylphenyl Sulfonamide functionality Antibacterial/diuretic potential -
2-(4-Bromophenyl)quinoline-4-carboxylate () 4-Bromophenyl Bromo (heavy atom, electron-withdrawing) Crystallography applications; increased molecular weight
2-(4-Methoxyphenyl)-6-methylquinoline-4-carboxylate () 4-Methoxyphenyl Methoxy (electron-donating) Reduced solubility; altered metabolism
  • Key Insights :
    • Sulfamoyl vs. Bromo : The sulfamoyl group’s bioactivity profile contrasts with bromophenyl’s role in structural studies .
    • Methoxy vs. Sulfamoyl : Methoxy groups may limit solubility but improve blood-brain barrier penetration compared to polar sulfamoyl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl 2-methylquinoline-4-carboxylate
Reactant of Route 2
Reactant of Route 2
1-Oxo-1-[(4-sulfamoylphenyl)amino]butan-2-yl 2-methylquinoline-4-carboxylate

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